Unveiling the Chemical Profile of 4-(Bromomethyl)-9-chloroacridine: A Technical Guide
Unveiling the Chemical Profile of 4-(Bromomethyl)-9-chloroacridine: A Technical Guide
Predicted Physicochemical and Spectroscopic Properties
While specific experimental values for 4-(Bromomethyl)-9-chloroacridine are unavailable, its properties can be inferred from its constituent parts and similar structures. The presence of the chloro- and bromomethyl- substituents on the acridine core will influence its solubility, reactivity, and spectral characteristics.
Table 1: Predicted and Known Properties of 4-(Bromomethyl)-9-chloroacridine and Related Compounds
| Property | 4-(Bromomethyl)-9-chloroacridine (Predicted) | 9-Chloroacridine[1][2] | 9-(Bromomethyl)acridine[3][4][5][6] |
| Molecular Formula | C₁₄H₉BrClN | C₁₃H₈ClN | C₁₄H₁₀BrN |
| Molecular Weight | 306.59 g/mol | 213.66 g/mol | 272.14 g/mol |
| Appearance | Predicted to be a yellow to brown solid | - | Pale yellow to brown powder/crystal |
| Melting Point | Not available | 116-120 °C | 160-165 °C |
| Boiling Point | Not available | - | 420.7 °C (Predicted) |
| Solubility | Predicted to be soluble in methanol and other organic solvents | - | Soluble in Methanol |
| pKa | Not available | - | 4.84 (Predicted) |
Reactivity and Stability
The chemical reactivity of 4-(Bromomethyl)-9-chloroacridine is expected to be dictated by two primary functional groups: the chloro group at the 9-position and the bromomethyl group at the 4-position.
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9-Chloro Group: The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This makes it a versatile handle for introducing a wide range of substituents, such as amines, phenols, and thiols, which is a common strategy in the synthesis of biologically active acridine derivatives.[7] 9-Chloroacridine itself is known to be readily hydrolyzed in neutral and acidic solutions.
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4-(Bromomethyl) Group: The bromomethyl group is a reactive benzylic halide. The bromine atom can be readily displaced by nucleophiles in SN2 reactions. This functionality is often used for covalent modification of biological macromolecules, such as DNA, or for conjugation to other molecules.[6]
Stability: The compound is predicted to be light-sensitive. It should be stored in a cool, dark place under an inert atmosphere to prevent degradation.
Proposed Synthesis of 4-(Bromomethyl)-9-chloroacridine
A plausible synthetic route to 4-(Bromomethyl)-9-chloroacridine would involve a multi-step process, likely starting from 2-chloro-N-(m-tolyl)anthranilic acid. This proposed pathway is based on established methods for the synthesis of substituted acridines.[8]
Caption: Proposed synthetic pathway for 4-(Bromomethyl)-9-chloroacridine.
Experimental Protocols (Proposed)
The following are detailed, hypothetical experimental protocols for the synthesis of 4-(Bromomethyl)-9-chloroacridine. These are based on analogous transformations reported in the literature for similar acridine derivatives.[8]
Step 1: Synthesis of 2-((4-Methyl-2-carboxyphenyl)amino)benzoic Acid (Intermediate I)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylbenzoic acid (1 equivalent), 2-chlorobenzoic acid (1 equivalent), sodium acetate (2 equivalents), copper powder (0.1 equivalents), and a catalytic amount of copper(I) oxide in dimethylformamide (DMF).
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Reaction: Heat the mixture to reflux at 160-170 °C for 6-8 hours.
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Workup: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
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Purification: Filter the crude product, wash with water, and recrystallize from ethanol to yield the desired N-arylanthranilic acid.
Step 2: Synthesis of 4-Methylacridin-9(10H)-one (Intermediate II)
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Reaction Setup: Add 2-((4-methyl-2-carboxyphenyl)amino)benzoic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
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Reaction: Heat the mixture gently on a water bath to initiate the reaction, then heat at a higher temperature (e.g., 140-150 °C) for 2 hours to ensure complete cyclization.
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Workup: Carefully quench the reaction mixture by pouring it onto ice. The resulting precipitate is the acridone.
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Purification: Filter the solid, wash thoroughly with water until neutral, and dry.
Step 3: Synthesis of 9-Chloro-4-methylacridine (Intermediate III)
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-methylacridin-9(10H)-one (1 equivalent) in freshly distilled phosphorus oxychloride (POCl₃).
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Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
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Workup: After cooling, remove the excess POCl₃ under reduced pressure. The residue is then carefully poured into a mixture of ice and ammonia to neutralize the acid and precipitate the crude 9-chloro-4-methylacridine.
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Purification: Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 4: Synthesis of 4-(Bromomethyl)-9-chloroacridine (Final Product)
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Reaction Setup: Dissolve 9-chloro-4-methylacridine (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄).
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Reaction: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents). Heat the mixture to reflux under a UV lamp to initiate the free-radical bromination of the methyl group.
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Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the proposed bromination step.
Safety and Handling
Based on the data for related compounds, 4-(Bromomethyl)-9-chloroacridine should be handled with care.
Table 2: Hazard Information for Related Acridine Compounds
| Hazard Statement | Compound | Reference |
| Causes skin irritation | 9-(Bromomethyl)acridine | [5] |
| Causes serious eye irritation | 9-(Bromomethyl)acridine | [5] |
| May cause respiratory irritation | 9-(Bromomethyl)acridine | [5] |
Handling Recommendations:
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Use in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust or fumes.
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Wash hands thoroughly after handling.
Potential Applications
Acridine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][9] The dual reactivity of 4-(Bromomethyl)-9-chloroacridine makes it an interesting scaffold for drug design. The 9-chloro position allows for the introduction of various side chains to modulate pharmacological properties, while the bromomethyl group can act as a reactive probe or a covalent linker to biological targets. This compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents or molecular probes for chemical biology research.[6]
References
- 1. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Chloroacridine 97 1207-69-8 [sigmaaldrich.com]
- 3. 9-(BROMOMETHYL)ACRIDINE | 1556-34-9 [chemicalbook.com]
- 4. 9-(Bromomethyl)acridine BioReagent, fluorescence, = 97.0 HPLC 1556-34-9 [sigmaaldrich.com]
- 5. 9-(bromomethyl)acridine, CAS No. 1556-34-9 - iChemical [ichemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. kronika.ac [kronika.ac]
- 8. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 9. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
